1-(4-Methoxyphenyl)hexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)hexan-2-amine is an organic compound with the molecular formula C13H21NO It is a secondary amine characterized by a hexane chain attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hexan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hexylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Co-NiO can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)hexan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in secondary or tertiary amines.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)hexan-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)hexan-2-amine involves its interaction with molecular targets such as receptors and enzymes. It may act as a ligand, binding to specific receptors and modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor activation .
Comparison with Similar Compounds
4-Methoxyamphetamine: Shares the methoxyphenyl group but differs in the amine structure.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness: 1-(4-Methoxyphenyl)hexan-2-amine is unique due to its specific hexane chain and methoxyphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)hexan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-12(14)10-11-6-8-13(15-2)9-7-11/h6-9,12H,3-5,10,14H2,1-2H3 |
InChI Key |
OHVJZUGVIYEZGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.